4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The compound contains an isothiazole ring, which is a heterocyclic compound. Isothiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities . The presence of the dimethoxyphenyl group could also suggest potential interactions with various protein targets, as this group is found in many bioactive molecules .
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interfere with various cellular processes, including cell division, protein synthesis, and enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetonitrile with 2-bromo-3-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal activities.
5-Amino-pyrazoles: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
IUPAC Name |
4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(12-7-8-14(25-2)15(10-12)26-3)22-19(24)18-16(20)17(23-27-18)13-6-4-5-9-21-13/h4-11H,20H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHYPMYNQZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.